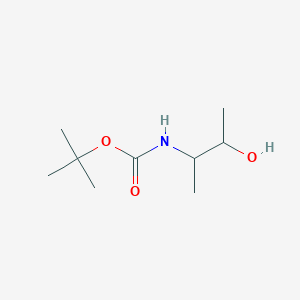
2-Methoxy-3-phenylmethoxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxy-3-phenylmethoxypropanoic acid (MPP) is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. MPP is a derivative of the natural compound tyrosine and is commonly used as a precursor in the synthesis of other bioactive compounds. In
Scientific Research Applications
Therapeutic and Nutraceutical Applications :2-Methoxy-3-phenylmethoxypropanoic acid, as a derivative of p-methoxycinnamic acid (p-MCA), is significant in therapeutic activities and potential applications for the food industry. It exhibits biologically useful properties, making it valuable in the prevention and treatment of chronic diseases due to its antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities. Methods to increase its bioavailability and industrial application through lipophilization are also explored (Płowuszyńska & Gliszczyńska, 2021).
Chemical Synthesis and Applications :Research in the field of chemical synthesis demonstrates various methods to produce this compound and related compounds. These methods include asymmetric hydrogenation and the general synthesis of 2-alkoxy-2-phenylpropanoic acids, which are important for creating various chemical products with potential industrial and pharmaceutical applications (Toukoniitty et al., 2004); (Monk et al., 2008).
Molecular Structure and Physical Properties :Studies focusing on the molecular structure and physical properties of compounds similar to this compound reveal insights into the crystal packing and molecular interactions of these compounds. This information is crucial for understanding the behavior of these compounds in various states and can be beneficial for designing materials and drugs (Khan et al., 2014).
Biological and Pharmacological Studies :Biological and pharmacological research on compounds structurally related to this compound include studies on their neuroprotective properties. For example, phenylpropanoid esters of rhamnose isolated from plant roots have been shown to attenuate neurotoxicity, which could have implications for the development of neuroprotective therapies (Kim & Kim, 2000).
Nonlinear Optical (NLO) Activity :The compound (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid, related to this compound, has been studied for its NLO activity. This research is pivotal in the field of optical materials and technologies (Venkatesan et al., 2016).
Applications in Analytical Chemistry :this compound and related compounds have been utilized in analytical chemistry for methods such as the quantification of microcystins in environmental samples. This highlights its role in environmental monitoring and safety assessments (Wu et al., 2009).
properties
IUPAC Name |
2-methoxy-3-phenylmethoxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-10(11(12)13)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZYDYPGPKFAOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(COCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide](/img/structure/B2412936.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412937.png)
![(3E)-3-[[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]-1H-indol-2-one](/img/structure/B2412938.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2412939.png)
![4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2412940.png)
![Bicyclo[3.2.0]hept-6-ylmethanol](/img/structure/B2412943.png)
![2-(4-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2412944.png)

![1-{3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2412948.png)
